molecular formula C22H24N4O3S2 B2643467 N-(1,3-benzothiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide CAS No. 899951-84-9

N-(1,3-benzothiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide

Cat. No.: B2643467
CAS No.: 899951-84-9
M. Wt: 456.58
InChI Key: DKPBPIHIQYRLTP-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a complex organic compound that features a benzothiazole ring, a quinazoline derivative, and a sulfanylacetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Quinazoline Derivative: This step might involve the condensation of an anthranilic acid derivative with a suitable aldehyde or ketone, followed by cyclization.

    Coupling Reactions: The benzothiazole and quinazoline derivatives can be coupled using a sulfanylacetamide linker under appropriate conditions, such as using a base and a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the oxo group in the quinazoline ring, potentially forming hydroxyl derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzothiazole or quinazoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.

    Antimicrobial Activity: Possible applications in developing new antimicrobial agents.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals, particularly for diseases where benzothiazole or quinazoline derivatives have shown efficacy.

Industry

    Agriculture: Potential use in the development of new agrochemicals.

    Cosmetics: Possible applications in the formulation of new cosmetic ingredients.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, inhibiting or modulating their activity. The benzothiazole and quinazoline moieties could interact with the active sites of enzymes or binding sites of receptors, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which have shown various biological activities.

    Quinazoline Derivatives: Compounds like gefitinib, an anticancer drug targeting the epidermal growth factor receptor (EGFR).

Uniqueness

The unique combination of benzothiazole, quinazoline, and sulfanylacetamide groups in N-(1,3-benzothiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide might confer unique biological activities or chemical properties not seen in simpler analogs.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c27-19(24-21-23-16-8-2-4-10-18(16)31-21)13-30-20-15-7-1-3-9-17(15)26(22(28)25-20)12-14-6-5-11-29-14/h2,4,8,10,14H,1,3,5-7,9,11-13H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPBPIHIQYRLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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